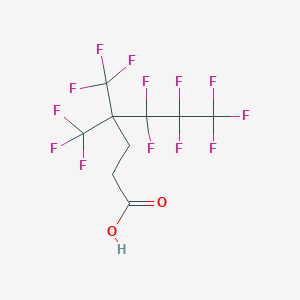

5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid is a useful research compound. Its molecular formula is C9H5F13O2 and its molecular weight is 392.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid (CAS No. 72487-68-4) is a perfluorinated compound (PFC) that has garnered attention due to its unique chemical properties and potential biological effects. This article examines the biological activity of this compound, focusing on its environmental persistence, toxicity, and implications for human health.

- Molecular Formula : C₉H₃F₁₃O₂

- Molecular Weight : 360.115 g/mol

- LogP : 5.506 (indicating high lipophilicity)

These properties contribute to its stability and bioaccumulation potential in biological systems.

Toxicological Studies

Research indicates that perfluorinated compounds like this compound may exhibit various toxicological effects:

- Immunotoxicity :

- Endocrine Disruption :

- Carcinogenic Potential :

Environmental Persistence

The strong carbon-fluorine bonds in PFCs contribute to their environmental persistence. These compounds do not readily degrade in the environment and can accumulate in the food chain. A significant concern is their detection in human blood samples and wildlife, indicating widespread exposure through various pathways including water and food .

Case Study 1: Human Exposure

A study conducted on the presence of PFCs in human populations found detectable levels of several perfluorinated compounds in blood samples. This study emphasized the need for monitoring these substances due to their potential health risks associated with long-term exposure .

Case Study 2: Wildlife Impact

Research on wildlife has shown that PFCs can accumulate in the tissues of animals living near contaminated water sources. This accumulation can lead to adverse health effects similar to those observed in laboratory studies on mammals .

Summary of Key Findings

| Study | Focus | Findings |

|---|---|---|

| Dmowski & Wozniacki (1987) | Chemical Stability | Highlighted the stability of perfluorinated compounds under various conditions |

| Konakahara et al. (2000) | Biological Effects | Reported immunotoxic effects at low concentrations |

| Lerch (2022) | Migration Studies | Found that PFCs migrate into food contact materials from packaging |

Propriétés

IUPAC Name |

5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F13O2/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)2-1-3(23)24/h1-2H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUXPUNWZRSOCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F13O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379248 |

Source

|

| Record name | 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129991-14-6 |

Source

|

| Record name | 5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.